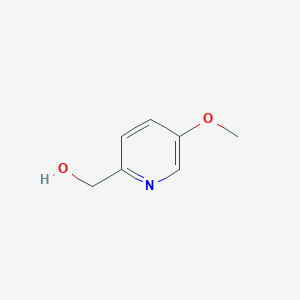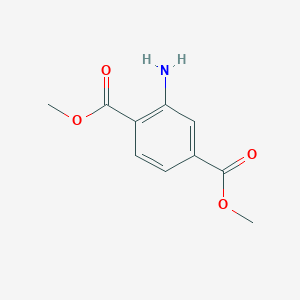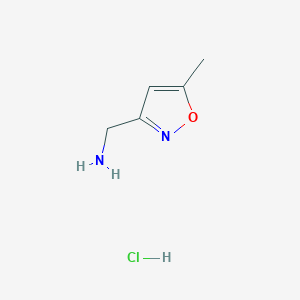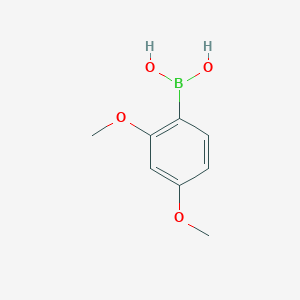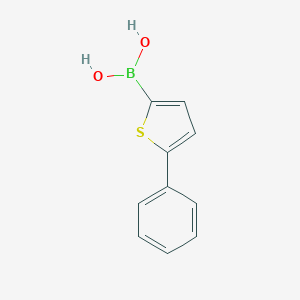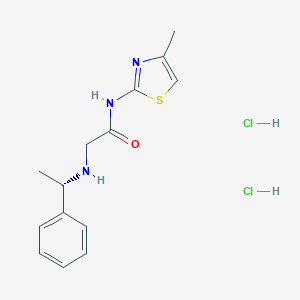![molecular formula C17H15O6P B151906 (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid CAS No. 63562-33-4](/img/structure/B151906.png)
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid
Overview
Description
“(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid” is a chemical compound with the empirical formula C12H9O2P . It is used to prepare 6-hydroxyalkyl/aryl substituted derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-phenylphenol with phosphorus trichloride at elevated temperature using zinc chloride as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by infrared spectroscopy (IR), nuclear magnetic resonance (1 H NMR and 31 P NMR), mass spectroscopy (MS), elemental analysis, and thermogravimetric analysis (TGA) .Chemical Reactions Analysis
The compound is prepared by the addition reaction between 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and p-benzoquinone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.17 g/mol . It has a melting point of 118-121 °C .Scientific Research Applications
Solubility and Thermodynamic Modeling
The solubility of (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid (DDP) in various solvents has been measured, providing valuable data for understanding its behavior in different environments. This includes solubility measurements in methanol, ethanol, and other solvents across various temperatures. These studies are crucial for predicting the compound's behavior in different scenarios using thermodynamic models like the UNIQUAC equation, which showed the best correlation results in one study (Shao, Wang, & Li, 2012).
Flame Retardant Applications
DDP has been explored extensively for its potential as a flame retardant. For example, it has been used to create novel flame retardant additives for silicone rubber (SR), significantly enhancing the material's thermal stability and reducing its burning rate. This has implications for developing safer materials in various industries (Mengyang, Cheng, & Jincheng, 2022).
Synthesis and Chemical Reactions
The compound's synthesis and reactivity have been studied, providing a foundation for its diverse applications. For instance, superacid-catalyzed Friedel–Crafts phosphination using this compound has been investigated, opening pathways for creating various derivatives (Ito et al., 2016). Additionally, research into novel synthesis methods for related compounds further expands its potential applications (Yamada, Yasuda, & Saito, 1990).
Polymer Modification
DDP has been used to modify polymers, improving their flame retardancy and thermal properties. For instance, its incorporation into poly(butylene terephthalate) resulted in polymers with superior flame retardancy and reduced toxic gas emissions (Park & Park, 2005). Similarly, phosphorus-containing copolyesters synthesized using DDP exhibited enhanced flame retardant properties (Wang, Shieh, & Sun, 1999).
Mechanism of Action
Target of Action
It is known that this compound is used to prepare 6-hydroxyalkyl/aryl substituted derivatives .
Mode of Action
It is known to be used in the preparation of other compounds, suggesting it may act as a precursor or intermediate in certain chemical reactions .
Biochemical Pathways
As a precursor or intermediate in chemical reactions, it likely plays a role in the synthesis of other compounds .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting its action may result in the formation of these compounds .
properties
IUPAC Name |
2-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15O6P/c18-16(19)9-11(17(20)21)10-24(22)15-8-4-2-6-13(15)12-5-1-3-7-14(12)23-24/h1-8,11H,9-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXQWXHBDKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886624 | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid | |
CAS RN |
63562-33-4 | |
| Record name | 2-[(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63562-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-((6-oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(10-oxo-10H-9-oxa-10-phosphaphenanthren-10-ylmethyl)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid in the development of flame-retardant materials?
A1: (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid, often abbreviated as DDP, serves as a crucial building block in synthesizing phosphorus-containing flame retardants. In the study by [], DDP reacts with 1,4-benzene dimethanol to produce polybis(4-hydroxypheyl)-2-(6-oxo-6-H-dibenzodibenzo [c,e][1,2] oxaphosphino-6-yl) methylene succinate (PHDO). This novel compound, PHDO, exhibits significant flame-retardant properties when incorporated into silicone rubber. The presence of phosphorus in PHDO is key to its flame-retardant action. When exposed to heat, PHDO decomposes and forms a protective char layer on the surface of the silicone rubber. This char layer acts as a barrier, hindering the transfer of heat and oxygen, ultimately suppressing combustion.
Q2: How does the structure of PHDO, derived from (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid, contribute to its effectiveness as a flame retardant in silicone rubber?
A2: The study [] highlights that the addition of PHDO to silicone rubber significantly enhances its flame retardancy. This improvement is attributed to the formation of dense carbon layers during combustion. This char formation is likely facilitated by the phosphorus present in the PHDO structure, originating from the (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid precursor. These carbon layers act as an effective barrier against the penetration of heat and oxygen to the underlying material, thereby inhibiting further burning. The study demonstrates the successful application of (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid as a precursor for developing effective flame retardants, paving the way for further research in this area.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






